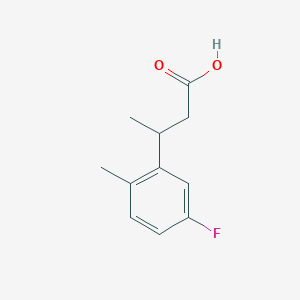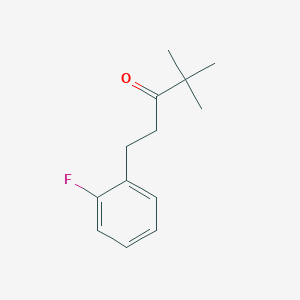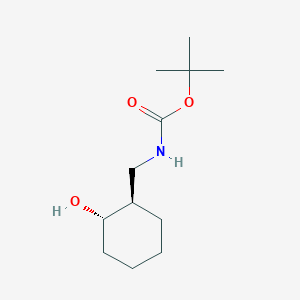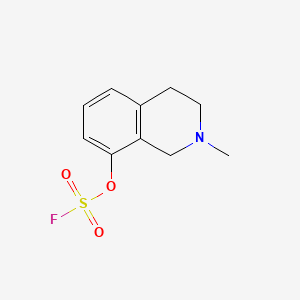
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a sulfurofluoridating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may require the presence of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the sulfurofluoridate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the tetrahydroisoquinoline scaffold.
類似化合物との比較
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A closely related compound with similar structural features but different functional groups.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential neuroprotective and anti-inflammatory properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate stands out due to its unique sulfurofluoridate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
特性
分子式 |
C10H12FNO3S |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
8-fluorosulfonyloxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H12FNO3S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15-16(11,13)14/h2-4H,5-7H2,1H3 |
InChIキー |
NHTWWDQYQJEGII-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


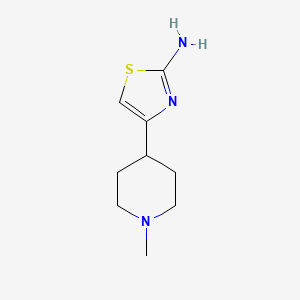
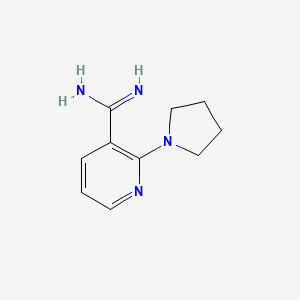
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
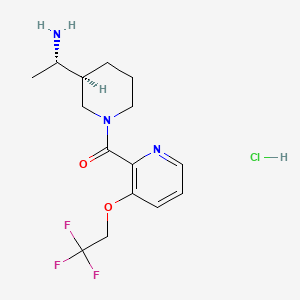
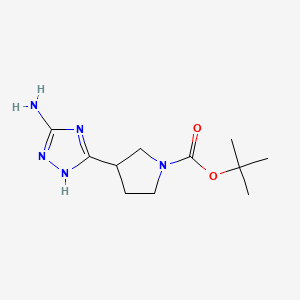
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
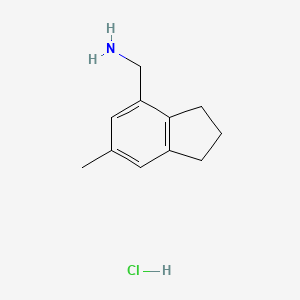
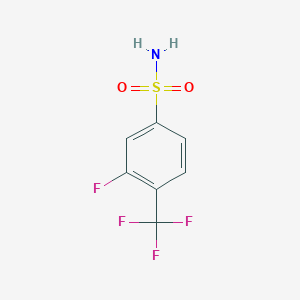
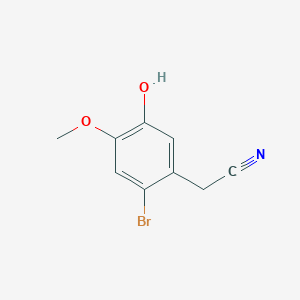
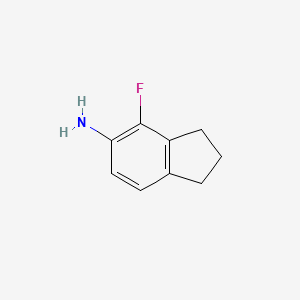
![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
